8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
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Overview
Description
12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. This compound contains fluorine, sulfur, nitrogen, and carbon atoms arranged in a specific configuration that imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include fluorinating agents, sulfur sources, and nitrogen-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethoxyphenyl)methyl]-11-fluoro-8,8-dioxo-8$l{6}-thia-2-azatricyclo[7.4.0.0{2,6}]trideca-1(9),6,10,12-tetraene-7-carboxamide
- 12-fluoro-8-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(10),2,4,6,11,13-hexaene
Uniqueness
12-fluoro-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile stands out due to its specific tricyclic structure and the presence of fluorine, sulfur, and nitrogen atoms. This unique arrangement imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9FN2O2S |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
8-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2 |
InChI Key |
ZCRDWPHBQCUJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)F)C#N |
Origin of Product |
United States |
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